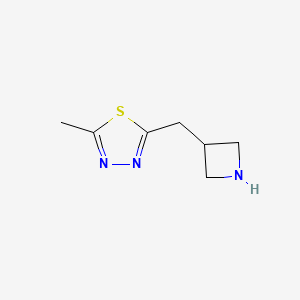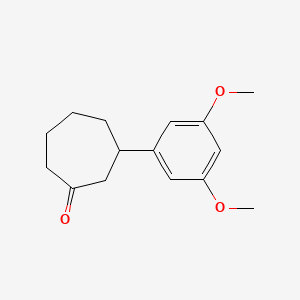
3-(3,5-Dimethoxyphenyl)cycloheptan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(3,5-Dimethoxyphenyl)cycloheptan-1-one is an organic compound with the molecular formula C15H20O3 It is a derivative of cycloheptanone, featuring a 3,5-dimethoxyphenyl group attached to the cycloheptanone ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,5-Dimethoxyphenyl)cycloheptan-1-one typically involves the reaction of 3,5-dimethoxybenzaldehyde with cycloheptanone in the presence of a base, such as sodium hydroxide, under reflux conditions. The reaction proceeds through an aldol condensation mechanism, followed by dehydration to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
3-(3,5-Dimethoxyphenyl)cycloheptan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The methoxy groups on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted phenyl derivatives.
Wissenschaftliche Forschungsanwendungen
3-(3,5-Dimethoxyphenyl)cycloheptan-1-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of cancer.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 3-(3,5-Dimethoxyphenyl)cycloheptan-1-one involves its interaction with specific molecular targets and pathways. For instance, it may induce apoptosis in cancer cells through the generation of reactive oxygen species (ROS) and the modulation of gene expression related to oxidative stress and cell death . The compound’s ability to deplete glutathione levels and upregulate genes involved in glutathione metabolism, such as CHAC1, plays a crucial role in its anticancer activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-(3,5-Dimethoxyphenyl)heptan-1-one: A structurally similar compound with a heptanone backbone instead of a cycloheptanone ring.
3-(3,5-Dimethoxyphenyl)prop-2-en-1-one: Another related compound with a prop-2-en-1-one backbone.
Uniqueness
3-(3,5-Dimethoxyphenyl)cycloheptan-1-one is unique due to its cycloheptanone ring structure, which imparts distinct chemical and biological properties compared to its linear or aromatic counterparts. Its ability to modulate gene expression and induce apoptosis through ROS generation sets it apart from similar compounds.
Eigenschaften
Molekularformel |
C15H20O3 |
|---|---|
Molekulargewicht |
248.32 g/mol |
IUPAC-Name |
3-(3,5-dimethoxyphenyl)cycloheptan-1-one |
InChI |
InChI=1S/C15H20O3/c1-17-14-8-12(9-15(10-14)18-2)11-5-3-4-6-13(16)7-11/h8-11H,3-7H2,1-2H3 |
InChI-Schlüssel |
QBXMAKAKMTYYLA-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC(=CC(=C1)C2CCCCC(=O)C2)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



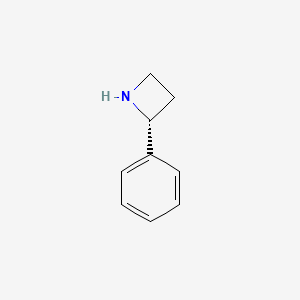
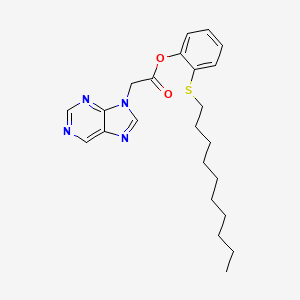
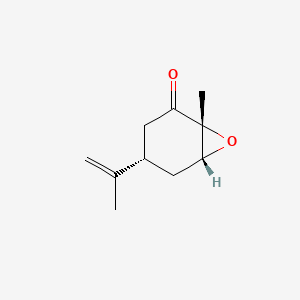



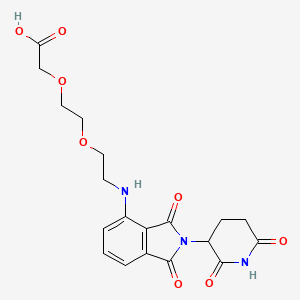

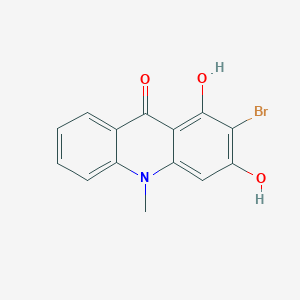
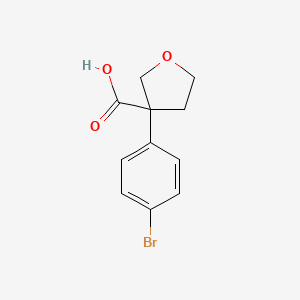
![4-[(E)-[3-(2-fluoroanilino)-4-oxonaphthalen-1-ylidene]amino]sulfonylbenzoic acid](/img/structure/B12934028.png)

